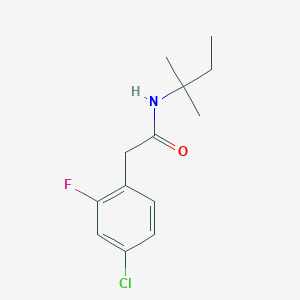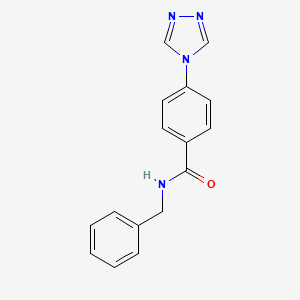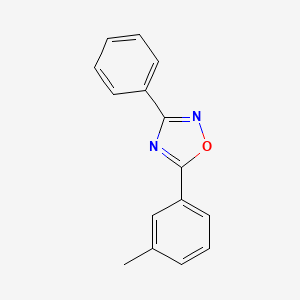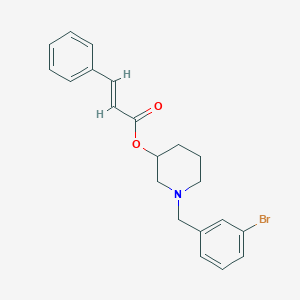![molecular formula C19H18F2O3 B5395253 3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5395253.png)
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)-2-propen-1-one, commonly referred to as DFEPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEPM belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
科学研究应用
DFEPM has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DFEPM has shown promising results as a potential chemotherapeutic agent, as it induces cell cycle arrest and apoptosis in cancer cells. In neuroprotection, DFEPM has been shown to protect neurons against oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, DFEPM has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
作用机制
The mechanism of action of DFEPM is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DFEPM induces cell cycle arrest and apoptosis by inhibiting the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neuroprotection, DFEPM protects neurons against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In anti-inflammatory therapy, DFEPM inhibits the production of pro-inflammatory cytokines by inhibiting the activity of various transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects:
DFEPM has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer cells, DFEPM induces cell cycle arrest and apoptosis by inhibiting the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neuroprotection, DFEPM protects neurons against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In anti-inflammatory therapy, DFEPM inhibits the production of pro-inflammatory cytokines by inhibiting the activity of various transcription factors, including NF-κB and AP-1.
实验室实验的优点和局限性
DFEPM has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, DFEPM also has some limitations, including its poor solubility in water and limited availability.
未来方向
There are several future directions for DFEPM research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action in more detail. Additionally, the development of DFEPM derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.
合成方法
DFEPM can be synthesized through a multi-step process that involves the condensation of 4-methylacetophenone and 4-difluoromethoxy-3-ethoxybenzaldehyde in the presence of a base catalyst. The resulting chalcone is then subjected to a Claisen-Schmidt reaction with benzaldehyde to obtain the final product, DFEPM. The purity and yield of DFEPM can be improved through various purification techniques, such as column chromatography and recrystallization.
属性
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2O3/c1-3-23-18-12-14(7-11-17(18)24-19(20)21)6-10-16(22)15-8-4-13(2)5-9-15/h4-12,19H,3H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSROBVDZIZPSH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S*,4R*)-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5395191.png)
![6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5395207.png)
![2-{2-[2-(acetyloxy)-5-bromo-3-ethoxyphenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5395218.png)

![1-[3-(2-furyl)propanoyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5395236.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5395248.png)
![2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5395260.png)
![1-methyl-1'-[3-(2-oxoazepan-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5395269.png)

![3-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propan-1-ol](/img/structure/B5395273.png)


![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5395282.png)